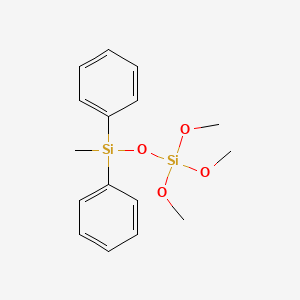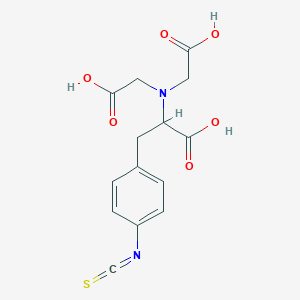![molecular formula C18H22O2 B14280460 Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl CAS No. 120540-29-6](/img/structure/B14280460.png)
Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroperoxide, 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethyl is a chemical compound with the molecular formula C18H22O2. It is a type of organic peroxide, which are compounds containing the peroxide functional group (ROOR’). Organic peroxides are known for their reactivity and are often used as initiators for polymerization reactions, as well as in various oxidation processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethyl typically involves the reaction of 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethanol with hydrogen peroxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to prevent decomposition of the peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. Safety measures are crucial due to the reactive nature of organic peroxides .
Análisis De Reacciones Químicas
Types of Reactions
Hydroperoxide, 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethyl undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and mild oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired product, but typically involve the use of nucleophiles under controlled temperature and pH.
Major Products
Oxidation: Produces various oxidized organic compounds.
Reduction: Yields the corresponding alcohol.
Substitution: Results in the formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Hydroperoxide, 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethyl has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in oxidative stress research.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hydroperoxide, 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethyl involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Hydroperoxide, 1-methyl-1-phenylethyl: Similar structure but with a phenyl group instead of a biphenyl group.
Hydroperoxide, 1-methyl-1-(3-methylphenyl)ethyl: Similar structure with a methyl-substituted phenyl group.
Isopropyl hydroperoxide: A simpler structure with an isopropyl group instead of the biphenyl group.
Uniqueness
Hydroperoxide, 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethyl is unique due to its biphenyl structure, which imparts specific chemical and physical properties. This structure allows for unique reactivity and applications, particularly in the field of polymer chemistry and materials science .
Propiedades
Número CAS |
120540-29-6 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1-(2-hydroperoxypropan-2-yl)-4-(4-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C18H22O2/c1-13(2)14-5-7-15(8-6-14)16-9-11-17(12-10-16)18(3,4)20-19/h5-13,19H,1-4H3 |
Clave InChI |
ZONCLJGMXBCJJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


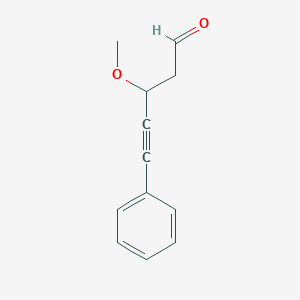
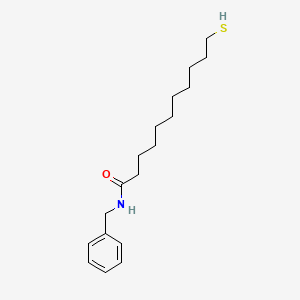
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
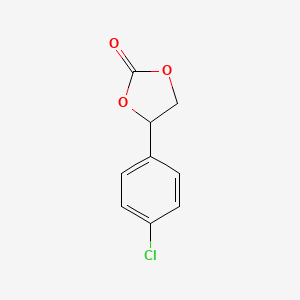
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
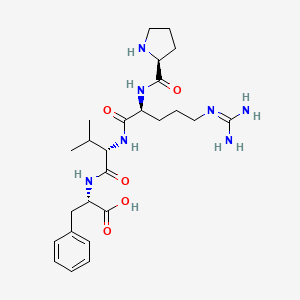
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
